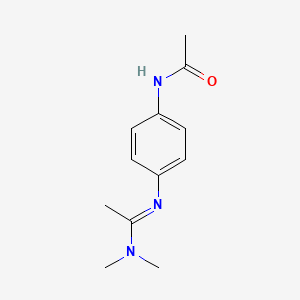
Prodan-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prodan-d6, also known as 1-[6-(dimethylamino)-2-naphthalenyl]-1-propanone-d6, is a deuterated derivative of Prodan. Prodan is a fluorescent dye that is widely used as a membrane probe due to its environment-sensitive coloration. The deuterated version, this compound, is used in various scientific research applications, particularly in studies involving fluorescence and membrane dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prodan-d6 involves the deuteration of Prodan. The process typically starts with the preparation of Prodan, which is synthesized by reacting 6-dimethylaminonaphthalene with propionyl chloride in the presence of a base. The deuteration process involves replacing the hydrogen atoms with deuterium atoms using deuterated reagents. This can be achieved through nuclear magnetic resonance (NMR) techniques to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced NMR techniques to achieve high yields and purity. The production is carried out under controlled conditions to ensure the stability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Prodan-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced naphthalene derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various naphthoquinone derivatives, reduced naphthalene derivatives, and substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Prodan-d6 is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study solvent polarity and microenvironment changes.
Biology: Employed in membrane studies to detect structural changes and phase transitions in lipid bilayers.
Medicine: Utilized in fluorescence imaging to study cellular processes and protein interactions.
Industry: Applied in the development of fluorescent sensors and probes for various industrial applications.
Wirkmechanismus
Prodan-d6 exerts its effects through its fluorescence properties. The compound has a large excited-state dipole moment, making it highly sensitive to the polarity of its environment. This sensitivity allows this compound to detect changes in the microenvironment, such as solvent polarity and membrane phase transitions. The fluorescence emission of this compound shifts depending on the polarity of the surrounding environment, making it a valuable tool for studying dynamic processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prodan: The non-deuterated version of Prodan-d6, widely used for similar applications.
Laurdan: A derivative of lauric acid, used as a membrane probe with similar fluorescence properties.
Badan: A thiol-reactive derivative used for protein labeling and fluorescence studies.
Uniqueness of this compound
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies using NMR techniques. The deuteration also reduces the background fluorescence, making this compound a more sensitive probe for detecting subtle changes in the microenvironment.
Eigenschaften
CAS-Nummer |
1794759-31-1 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
233.344 |
IUPAC-Name |
1-[6-[bis(trideuteriomethyl)amino]naphthalen-2-yl]propan-1-one |
InChI |
InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3/i2D3,3D3 |
InChI-Schlüssel |
MPPQGYCZBNURDG-XERRXZQWSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |
Synonyme |
1-[6-(Dimethylamino-d6)-2-naphthalenyl]-1-propanone; 2-Propionyl-6-(dimethyl-d6)-_x000B_aminonaphthalene; 6-Propionyl-2-(N,N-dimethylamino-d6)naphthalene; 6-Propionyl-2-(dimethylamino-d6)naphthalene; 6-Propanoyl-2-(N,N-dimethylamino-_x000B_d6)naphthalene; Prodan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)




